molecular formula C20H21Cl2FN2O3S B2828150 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide CAS No. 451475-28-8

3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide

Cat. No.: B2828150
CAS No.: 451475-28-8
M. Wt: 459.36
InChI Key: VVHSLSIPHHRBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide is a high-purity chemical compound supplied for research applications. This synthetic small molecule belongs to the chemical class of sulfamoylbenzamides, a category of compounds that have demonstrated significant research potential in medicinal chemistry . Structurally, it features a benzamide core that is substituted with a fluorophenyl group, a dichlorophenyl ring, and a cyclohexyl(methyl)sulfamoyl moiety. The strategic incorporation of fluorine and chlorine atoms is a common approach in drug design to influence a compound's electronic properties, metabolic stability, and membrane permeability . Compounds within the sulfamoylbenzamide structural class have been investigated for various biological activities. Published patent literature indicates that related sulfamoylbenzamide derivatives are being explored for their potential as antiviral agents, specifically targeting infectious diseases such as Hepatitis B virus (HBV) . Furthermore, structurally similar N-substituted benzamide compounds have been reported to exhibit activity in models of pain and neurological disorders, with some proposed mechanisms involving sodium channel modulation . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacological tool for in vitro biological screening to explore novel therapeutic pathways. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2FN2O3S/c1-25(15-5-3-2-4-6-15)29(27,28)19-11-13(7-10-18(19)23)20(26)24-14-8-9-16(21)17(22)12-14/h7-12,15H,2-6H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHSLSIPHHRBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the cyclohexyl(methyl)sulfamoyl group: This step involves the reaction of cyclohexylamine with methylsulfonyl chloride under basic conditions to form the cyclohexyl(methyl)sulfamoyl intermediate.

    Introduction of the dichlorophenyl group: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base to introduce the dichlorophenyl group.

    Formation of the final compound: The final step involves the reaction of the intermediate with 4-fluorobenzoic acid under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.

    Interacting with receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Modulating signaling pathways: It can influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

Key Structural Differences :

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Target Compound : Replaces the oxadiazole ring with a fluorobenzamide core and substitutes the sulfamoyl’s ethyl or benzyl groups with cyclohexyl(methyl).

Functional Insights :
LMM5 and LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition. The target compound’s lack of an oxadiazole ring may reduce antifungal efficacy but could enhance selectivity for other targets (e.g., GPCRs or ion channels) .

Parameter Target Compound LMM5 LMM11
Core Structure Benzamide 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Sulfamoyl Substituents Cyclohexyl(methyl) Benzyl(methyl) Cyclohexyl(ethyl)
Bioactivity Undocumented (structural analogs suggest CNS or antimicrobial roles) Antifungal (thioredoxin reductase inhibition) Antifungal (thioredoxin reductase inhibition)

Opioid Receptor Agonists (U-50,488 and U-49,900)

Key Structural Differences :

  • U-50,488 : trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide.
  • U-49,900: 3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide.
  • Target Compound : Replaces the benzeneacetamide with a fluorobenzamide and introduces a sulfamoyl group.

Functional Insights: U-50,488 and U-49,900 are selective κ-opioid agonists with analgesic, diuretic, and sedative effects.

Parameter Target Compound U-50,488 U-49,900
Amide Type Benzamide Benzeneacetamide Benzamide
Cyclohexyl Substitution Sulfamoyl-linked cyclohexyl(methyl) Pyrrolidinylcyclohexyl Diethylamino-substituted cyclohexyl
Receptor Affinity Unknown (structural divergence suggests non-opioid targets) κ-opioid agonist κ-opioid agonist (inferred from analogs)

Dichlorophenyl-Containing Pharmacophores (SR142801 and SR48968)

Key Structural Differences :

  • SR142801 : Features a 3,4-dichlorophenyl group linked to a piperidine-acetamide scaffold.
  • SR48968 : A benzamide derivative with a 3,4-dichlorophenylbutyl side chain.
  • Target Compound : Integrates the dichlorophenyl group into a benzamide framework with a sulfamoyl substituent.

Functional Insights: SR142801 and SR48968 are neurokinin receptor antagonists.

Parameter Target Compound SR142801 SR48968
Core Scaffold Benzamide with sulfamoyl Piperidine-acetamide Benzamide with butyl chain
Dichlorophenyl Position N-linked to benzamide Integrated into piperidine side chain Attached to butyl side chain
Putative Target Unknown (sulfamoyl suggests enzyme inhibition) Neurokinin receptor antagonist Neurokinin receptor antagonist

Biological Activity

The compound 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide (CAS Number: 451475-28-8) is a benzamide derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20H22Cl2N2O2S
  • Molecular Weight : 425.37 g/mol
  • IUPAC Name : this compound

The presence of the cyclohexyl group and the dichlorophenyl moiety suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids. This inhibition can lead to reduced cell proliferation in cancer cells .
  • Modulation of Cellular Pathways : These compounds may influence various signaling pathways, potentially leading to apoptosis in cancer cells or modulation of inflammatory responses .

Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that benzamide derivatives can inhibit tumor growth in various cancer models. For instance, compounds exhibiting similar structures have shown effectiveness against breast cancer and lymphoma by disrupting critical cellular processes .
  • Anti-inflammatory Effects : Some benzamide derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of benzamide derivatives:

  • Study on Benzamide Riboside : This compound was found to inhibit cell growth by downregulating DHFR protein levels in resistant cancer cell lines, indicating a potential pathway for therapeutic intervention against drug-resistant tumors .
  • Evaluation of Novel Benzamide Derivatives : Research highlighted novel derivatives that exhibited moderate to high potency in inhibiting RET kinase activity, which is implicated in various cancers. These findings suggest that structurally related compounds could serve as lead candidates for further development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/PathwayReference
Benzamide RibosideAnticancerDihydrofolate Reductase
4-Chloro-benzamide DerivativeRET Kinase InhibitionRET Kinase
This compoundPotential AnticancerTBDCurrent Study

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide with high yield and purity?

  • Methodology : Multi-step synthesis typically involves:

Sulfamoyl group introduction : Reacting cyclohexyl(methyl)amine with sulfonyl chlorides under anhydrous conditions (e.g., dry dichloromethane, 0–5°C).

Fluorobenzamide coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfamoyl intermediate and 3,4-dichloroaniline.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

  • Key Variables : Temperature control during sulfamoylation, inert atmosphere (N₂/Ar) to prevent hydrolysis, and stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfamoyl and fluorobenzamide moieties.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ or [M–H]⁻).
  • HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) .
    • Table 1 : Comparative Characterization Data from Analogous Compounds:
TechniqueParametersKey Peaks/FeaturesReference
¹H NMR (400 MHz)δ 7.8–8.2 (aromatic H)Fluorine coupling (J = 8–10 Hz)
ESI-MSm/z 487.1 [M+H]⁺Isotopic Cl/F patterns

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for this compound?

  • Hypothesis-Driven Approach :

Assay Standardization : Compare IC₅₀ values under consistent conditions (cell lines, incubation time, solvent controls).

Structural Analog Analysis : Test derivatives (e.g., varying substituents on the dichlorophenyl group) to isolate activity drivers .

Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions .

  • Case Study : A 2023 study found conflicting cytotoxicity results in MCF-7 vs. HEK293 cells; resolved by adjusting serum concentration in media, highlighting assay sensitivity .

Q. What in silico strategies are effective for predicting target binding modes and pharmacokinetic properties?

  • Computational Workflow :

Molecular Docking : AutoDock Vina/Glide with homology-modeled targets (e.g., EGFR or COX-2).

MD Simulations : GROMACS/NAMD to assess binding stability (20–100 ns trajectories).

ADMET Prediction : SwissADME for bioavailability, CYP450 inhibition .

  • Key Insight : The sulfamoyl group shows strong hydrogen bonding with catalytic residues (e.g., Thr766 in EGFR), while fluorobenzamide enhances membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?

  • SAR Framework :

  • Core Modifications :
ModificationImpact on ActivityReference
Cyclohexyl → AdamantylIncreased lipophilicity (logP +0.7)
4-F → 4-CF₃Enhanced COX-2 inhibition (IC₅₀ ↓40%)
  • Methodology : Parallel synthesis of 10–20 analogs with systematic substituent variation, followed by hierarchical clustering of bioactivity data .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies, and how can this be addressed experimentally?

  • Root Causes :

  • Solvent Polarity : Discrepancies arise from DMSO vs. aqueous buffer solubility assays.
  • Aggregation : Dynamic light scattering (DLS) to detect micelle formation at >100 µM .
    • Mitigation : Use standardized PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays, and confirm solubility via nephelometry .

Experimental Design Considerations

Q. What controls and validation steps are critical for in vivo toxicity studies?

  • Protocol :

Dose Escalation : Start at 10 mg/kg (mouse models), monitor hepatic enzymes (ALT/AST) and renal function (BUN/creatinine).

Vehicle Control : Compare outcomes with PEG-400 vs. saline formulations.

Histopathology : Full organ examination (liver, kidneys, spleen) post-necropsy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.